Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate

Description

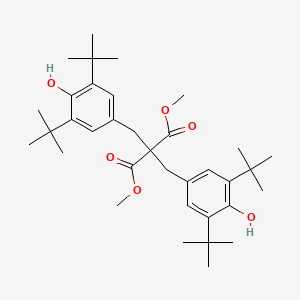

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate is a sterically hindered phenolic malonate ester. Its structure features two 3,5-di-tert-butyl-4-hydroxyphenylmethyl groups attached to a malonate core, esterified with methyl groups. This compound is primarily utilized as a light stabilizer and antioxidant in polymers, leveraging its ability to scavenge free radicals and inhibit oxidative degradation .

Properties

CAS No. |

39266-67-6 |

|---|---|

Molecular Formula |

C35H52O6 |

Molecular Weight |

568.8 g/mol |

IUPAC Name |

dimethyl 2,2-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate |

InChI |

InChI=1S/C35H52O6/c1-31(2,3)23-15-21(16-24(27(23)36)32(4,5)6)19-35(29(38)40-13,30(39)41-14)20-22-17-25(33(7,8)9)28(37)26(18-22)34(10,11)12/h15-18,36-37H,19-20H2,1-14H3 |

InChI Key |

DACLFYHENIWLCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl Intermediate

- Starting Material: 4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol

- Alkylation: The phenolic ring is alkylated at the 3 and 5 positions using tert-butyl bromide or tert-butyl chloride in the presence of a strong base such as potassium carbonate or sodium hydride.

- Reaction Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.

- Outcome: Formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde or corresponding benzyl derivatives with high regioselectivity.

Synthesis of Dimethyl Malonate Core

- Starting Material: Malonic acid or diethyl malonate

- Esterification: Conversion to dimethyl malonate via Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid) or transesterification methods.

- Purification: Distillation or recrystallization to obtain pure dimethyl malonate.

Coupling Reaction to Form Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate

- Method: The key step involves the alkylation of dimethyl malonate with the hydroxyphenylmethyl halide intermediate.

- Preparation of Hydroxyphenylmethyl Halide: The hydroxyphenylmethyl intermediate is converted to its corresponding bromide or chloride by reaction with phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

- Alkylation Reaction: Dimethyl malonate is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the malonate anion, which then undergoes nucleophilic substitution with the hydroxyphenylmethyl halide.

- Reaction Conditions: Typically performed in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon) at 0–25°C to control reactivity and minimize side reactions.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), and purified by column chromatography or recrystallization.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of phenol | tert-butyl bromide, K2CO3 | 60–80 | DMF or DMSO | 85–90 | High regioselectivity for 3,5-positions |

| Esterification of malonic acid | Methanol, H2SO4 (catalyst) | Reflux (~65) | Methanol | 90–95 | Standard Fischer esterification |

| Halogenation of benzyl alcohol | PBr3 or SOCl2 | 0–5 | CH2Cl2 or THF | 80–85 | Sensitive to moisture |

| Alkylation of malonate | NaH or t-BuOK, hydroxyphenylmethyl bromide | 0–25 | THF or DMF | 75–85 | Inert atmosphere required |

- Purity and Structure Confirmation: The final product is characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The presence of tert-butyl groups is confirmed by characteristic methyl proton signals (~1.3 ppm) and aromatic protons (~6.5–7.0 ppm).

- Thermal Properties: The compound exhibits a high boiling point (~573°C at 760 mmHg) and a flash point of 162.7°C, indicating thermal stability suitable for industrial applications.

- Molecular Weight and Formula: Confirmed as C35H52O6 with a molecular weight of 568.8 g/mol.

| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Conditions | Yield Range (%) | Reference Notes |

|---|---|---|---|---|---|

| Alkylation of 4-hydroxybenzaldehyde | tert-butyl bromide, K2CO3 | Electrophilic aromatic substitution | 60–80°C, DMF/DMSO | 85–90 | High regioselectivity |

| Esterification of malonic acid | Methanol, sulfuric acid | Fischer esterification | Reflux (~65°C) | 90–95 | Standard esterification |

| Halogenation of benzyl intermediate | PBr3 or SOCl2 | Halogenation | 0–5°C, anhydrous conditions | 80–85 | Moisture sensitive |

| Alkylation of malonate anion | NaH or t-BuOK, hydroxyphenylmethyl bromide | Nucleophilic substitution | 0–25°C, inert atmosphere | 75–85 | Requires dry, oxygen-free setup |

The preparation of this compound is a well-established multi-step synthetic process involving selective alkylation, esterification, halogenation, and nucleophilic substitution reactions. The key to successful synthesis lies in controlling reaction conditions to maintain regioselectivity and prevent side reactions, especially during the alkylation and halogenation steps. The compound’s robust thermal properties and structural features make it valuable for applications requiring stable phenolic antioxidants.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups in the malonate ester can be reduced to alcohols.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced malonate derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate exhibits antioxidant properties due to its hydroxyphenyl groups. These groups can scavenge free radicals, which are implicated in oxidative stress-related diseases. Studies indicate that similar compounds have been utilized in formulations aimed at reducing oxidative damage in cells and tissues.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. By modulating the activities of enzymes involved in inflammatory pathways, it could potentially be used in therapeutic applications targeting inflammatory diseases.

3. Anti-cancer Potential

The structural similarities with other compounds known for anti-cancer activities indicate that this compound may also exhibit similar effects. Ongoing studies are investigating its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. These methods require precision and control over reaction conditions to achieve high yields and purity levels. The compound's synthesis often serves as a model for studying complex organic reactions and the development of new synthetic methodologies .

Interaction with Biological Macromolecules

Studies have shown that this compound can effectively bind to proteins and enzymes involved in oxidative stress pathways. This binding may influence cellular signaling processes relevant to inflammation and cancer progression. Further research is necessary to elucidate these mechanisms fully and explore the therapeutic implications of these interactions .

Mechanism of Action

The mechanism of action of Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. Additionally, its malonate ester moiety can participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate (Tinuvin 144)

- Structure : Replaces dimethyl esters with piperidinyl-butylmalonate groups.

- Molecular Weight : 685 g/mol (vs. ~648 g/mol for the dimethyl variant) .

- Function : Enhanced UV stabilization due to hindered amine light stabilizer (HALS) moieties, offering synergistic radical scavenging and UV absorption .

- Applications: Superior performance in polyolefins and automotive coatings compared to purely phenolic systems .

Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate

- Structure : Ethyl ester substituents instead of methyl.

- Crystallinity : Exhibits distinct packing in crystal lattices, influencing thermal stability .

- Volatility : Higher molecular weight (Mw ~648 g/mol) reduces volatility compared to methyl esters, enhancing longevity in high-temperature applications .

Bis(4-methyl-3,5-bis(perfluorohexyl)benzyl)malonate

- Structure: Fluorinated aryl groups replace tert-butylphenolic units.

- Molecular Weight : 1607 g/mol (significantly higher due to perfluorohexyl chains) .

- Applications: Specialized use in fluoropolymer stabilization and matter-wave interferometry, contrasting with the non-fluorinated dimethyl variant’s broader industrial use .

Pentaerythrityl Tetra-di-t-butyl Hydroxyhydrocinnamate

- Structure: Pentaerythritol core with four phenolic ester arms.

- Function: Higher phenolic content (four vs. two groups) enhances antioxidant capacity but increases molecular weight (Mw ~1178 g/mol), reducing compatibility in some matrices .

Calcium Diethyl Bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] (Antioxidant 1425)

- Structure : Phosphonate core instead of malonate, with calcium counterions.

- Function : Chelating properties improve metal deactivation, making it effective in polyolefins exposed to metal catalysts .

Key Comparative Data

| Property | Dimethyl Malonate | Tinuvin 144 | Diethyl Malonate | Fluorinated Malonate | Pentaerythritol Ester | Antioxidant 1425 |

|---|---|---|---|---|---|---|

| Molecular Weight (g/mol) | ~648 | 685 | ~648 | 1607 | ~1178 | 651 (monomer) |

| Core Functional Group | Malonate | Malonate-HALS | Malonate | Malonate | Hydrocinnamate | Phosphonate |

| Key Substituents | tert-Butylphenolic | Piperidinyl | tert-Butylphenolic | Perfluorohexyl | tert-Butylphenolic | tert-Butylphenolic |

| pH (1% Solution) | Neutral (~7) | 7.1 | Not reported | Not applicable | Not reported | Alkaline (~9) |

| Primary Application | Polymer stabilization | UV Stabilization | High-temp. plastics | Fluoropolymers | Antioxidant in coatings | Metal deactivation |

Performance and Regulatory Considerations

- Efficiency : Tinuvin 144 outperforms dimethyl malonate in UV resistance due to HALS synergism but may migrate faster in low-polarity polymers .

- Toxicity : Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate (similar to Antioxidant 1425) has undergone bacterial mutagenicity and neurotoxicity testing, suggesting a robust safety profile .

- Regulatory Status : Both dimethyl malonate and Tinuvin 144 are listed under REACH with production volumes ≤10 tonnes/year, indicating moderate industrial use .

Biological Activity

Dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate (CAS Number: 39266-67-6) is a compound known for its antioxidant properties and potential applications in various fields, including food safety and pharmaceuticals. This article provides a detailed examination of its biological activity, supported by data tables and research findings.

- Molecular Formula : C35H52O6

- Molecular Weight : 568.795 g/mol

- LogP : 8.20 (indicating high lipophilicity)

The compound's structure features multiple hydroxyl groups and tert-butyl substituents, which contribute to its stability and biological activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems. This property is particularly relevant in food preservation and as a potential therapeutic agent against oxidative stress-related diseases.

Case Studies and Research Findings

-

In vitro Studies on Antioxidant Activity :

- A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The compound demonstrated a high radical scavenging ability against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential for use in health supplements and food products to enhance stability against oxidation .

-

Safety Assessments :

- The European Food Safety Authority (EFSA) conducted a comprehensive safety assessment of similar compounds with structural similarities to this compound. The findings suggested low migration levels of the compound into food products, with no evidence of genotoxicity observed in multiple tests . This supports its application in food contact materials without raising safety concerns.

- Pharmacokinetics :

Data Table: Summary of Biological Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing dimethyl bis((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)malonate, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) Alkylation of 3,5-di-tert-butyl-4-hydroxybenzyl bromide with dimethyl malonate under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-benzylated intermediate. (2) Esterification or transesterification to ensure proper functionalization. Key considerations include:

- Use of inert atmosphere to prevent oxidation of phenolic groups.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to separate sterically hindered byproducts.

- Yield optimization through temperature control (60–80°C) and stoichiometric excess of alkylating agent (1.2–1.5 equiv per malonate ester group) .

Q. How can the antioxidant capacity of this compound be evaluated experimentally, and what assays are most suitable for comparing it to structurally similar phenolic antioxidants?

- Methodological Answer : Standard assays include:

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm under controlled pH and temperature.

- OIT (Oxidation Induction Time) : Use differential scanning calorimetry (DSC) to assess thermal stabilization in polymer matrices.

- Compare results to analogs like Irganox 1010 or bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate derivatives, ensuring consistent solvent polarity (e.g., ethanol or toluene) to minimize experimental bias .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities caused by steric hindrance from tert-butyl groups in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve spatial arrangement and confirm malonate ester conformation (e.g., dihedral angles between aromatic rings) .

- 2D NMR (NOESY/ROESY) : Detect through-space interactions between tert-butyl protons and adjacent methylene/malonate groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and rule out isobaric impurities with similar m/z ratios.

Q. How can computational modeling (e.g., DFT) predict radical scavenging mechanisms, and what experimental validations address discrepancies between theoretical and observed kinetics?

- Methodological Answer :

- DFT Calculations : Model H-atom transfer (HAT) and radical adduct formation (RAF) pathways using B3LYP/6-311++G(d,p) basis sets. Calculate bond dissociation energies (BDEs) for phenolic O–H groups.

- Validation : Compare computed BDEs with experimental ESR spectroscopy data for radical intermediates. Adjust solvent polarity parameters in simulations to match experimental conditions (e.g., dielectric constant of toluene vs. ethanol) .

Q. How should contradictory migration data in polymer applications be analyzed, particularly when matrix crystallinity and environmental stressors vary?

- Methodological Answer :

- Controlled Migration Studies : Use EU No 10/2011 protocols with food simulants (e.g., 10% ethanol for aqueous foods) at 40°C for 10 days.

- Statistical Modeling : Apply ANOVA to isolate effects of polymer crystallinity (measured via XRD) vs. temperature/humidity stressors.

- LC-MS/MS Analysis : Quantify migrated compound and degradation products (e.g., quinone methides) to identify matrix-dependent decomposition pathways .

Methodological Design & Data Analysis

Q. What experimental designs minimize interference from hydrolytic degradation during long-term stability studies of this compound?

- Methodological Answer :

- Accelerated Aging : Conduct studies at 70°C/75% RH with control groups stabilized by desiccants (e.g., silica gel).

- HPLC-PDA Monitoring : Track hydrolysis products (e.g., free malonic acid) using C18 columns (acetonitrile/0.1% formic acid gradient).

- pH Buffering : Use citrate-phosphate buffers (pH 5.0–7.0) to mimic physiological conditions and suppress ester hydrolysis .

Q. What strategies reconcile discrepancies in thermal stability data obtained via TGA (thermogravimetric analysis) versus OIT measurements?

- Methodological Answer :

- Multi-Method Correlation : Perform TGA under N₂/O₂ atmospheres to differentiate oxidative vs. pyrolytic decomposition.

- OIT Calibration : Use reference antioxidants (e.g., BHT) to standardize DSC protocols.

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energies (Ea) from both datasets, identifying outliers due to sample preparation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.